SB228357

Catalog No.
S542579
CAS No.
181629-93-6
M.F
C22H17F4N3O2
M. Wt
431.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SB228357

CAS Number

181629-93-6

Product Name

SB228357

IUPAC Name

N-(3-fluoro-5-pyridin-3-ylphenyl)-5-methoxy-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide

Molecular Formula

C22H17F4N3O2

Molecular Weight

431.4 g/mol

InChI

InChI=1S/C22H17F4N3O2/c1-31-20-9-13-4-6-29(19(13)11-18(20)22(24,25)26)21(30)28-17-8-15(7-16(23)10-17)14-3-2-5-27-12-14/h2-3,5,7-12H,4,6H2,1H3,(H,28,30)

InChI Key

RRJLJKRFFRZRAF-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CCN2C(=O)NC3=CC(=CC(=C3)C4=CN=CC=C4)F)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

1-5(-fluoro-3-(3-pyridyl)phenyl-carbamoyl)-5-methoxy-6-trifluoromethylindoline, SB 228357, SB-228357, SB228357

Canonical SMILES

COC1=C(C=C2C(=C1)CCN2C(=O)NC3=CC(=CC(=C3)C4=CN=CC=C4)F)C(F)(F)F

Description

The exact mass of the compound N-(3-(3-Pyridinyl)-5-fluorophenyl)-5-methoxy-6-(trifluoromethyl)indoline-1-carboxamide is 431.1257 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of indolyl carboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Summary of Applications

a. Serotonin Receptor Modulation: SB 228357 acts as a 5-HT 2C/2B receptor antagonist. Its binding affinity to serotonin receptors is as follows:

b. Inverse Agonism: In a 5-HT-stimulated phosphoinositide (PI) hydrolysis model of 5-HT 2C receptor function, SB 228357 displays inverse agonism. This means that it reduces the constitutive activity of the receptor, which can have implications for neurotransmission and signaling pathways .

Results and Outcomes

a. Receptor Selectivity: SB 228357 exhibits high selectivity for the 5-HT 2C serotonin receptor, with 100-fold and 10-fold selectivity over 5-HT 2A and 5-HT 2B receptors, respectively. This specificity is crucial for minimizing off-target effects and enhancing therapeutic potential .

SB228357 is a synthetic organic compound recognized for its pharmacological activity as an antagonist of the serotonin receptors 5-HT2B and 5-HT2C. Its chemical structure is characterized by the formula N-(3-(3-Pyridinyl)-5-fluorophenyl)-5-methoxy-6-(trifluoromethyl)indoline-1-carboxamide. This compound has gained attention in scientific research for its potential applications in treating mood disorders, particularly due to its antidepressant and anxiolytic effects observed in animal models .

Typical of organic compounds. These include:

  • Oxidation: Under specific conditions, SB228357 can be oxidized to form various derivatives.
  • Reduction: The compound can undergo reduction reactions, modifying its functional groups.
  • Substitution: It is capable of substitution reactions, particularly at the aromatic rings, allowing for the introduction of different substituents.

Common reagents involved in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution.

The biological activity of SB228357 is primarily linked to its role as an antagonist at the 5-HT2B and 5-HT2C serotonin receptors. This interaction has been shown to produce several significant effects:

  • Antidepressant Effects: In various animal models, SB228357 has demonstrated the ability to alleviate symptoms associated with depression.
  • Anxiolytic Effects: The compound has also exhibited properties that reduce anxiety.
  • Cardiovascular Impact: It inhibits the proliferation of cardiac fibroblasts mediated by the 5-HT2B receptor, indicating potential applications in cardiac fibrosis research .

The synthesis of SB228357 involves a multi-step process:

  • Formation of the Indole Core: The initial step involves synthesizing the indole core through cyclization reactions of appropriate precursors.
  • Functionalization: The indole core is then functionalized with substituents such as methoxy and trifluoromethyl groups.
  • Coupling Reactions: Finally, the functionalized indole is coupled with a pyridinylphenyl moiety to yield SB228357.

This synthetic route allows for precise control over the chemical structure, contributing to its unique pharmacological properties.

SB228357 has several notable applications in scientific research:

  • Neuroscience Research: It serves as a tool for studying serotonin receptor roles in neurological processes.
  • Cardiovascular Research: The compound's ability to inhibit cardiac fibroblast proliferation makes it valuable in cardiac fibrosis studies.
  • Pharmacological Studies: Researchers utilize SB228357 to investigate the pharmacological properties of serotonin receptor antagonists and their therapeutic potential .

Interaction studies involving SB228357 have focused on its binding affinity and functional impact on serotonin receptors. It exhibits inverse agonism in models simulating serotonin-stimulated phosphoinositide hydrolysis at the 5-HT2C receptor, showcasing its unique mechanism of action compared to other serotonin antagonists. These studies highlight its potential utility in understanding complex biochemical pathways related to mood regulation and cardiovascular health .

Several compounds share structural or functional similarities with SB228357. Below is a comparison highlighting their uniqueness:

Compound NameStructurePrimary ActivityUnique Features
SB228357N-(3-(3-Pyridinyl)-5-fluorophenyl)-5-methoxy-6-(trifluoromethyl)indoline-1-carboxamideAntagonist of 5-HT2B/2C receptorsDemonstrates inverse agonism
KetanserinN-(2-Methoxyphenyl)-N-[4-(4-fluorobenzoyl)piperazinyl]Antagonist of 5-HT2A/2C receptorsPrimarily targets 5-HT2A receptor
Ritanserin1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenyl]piperazineAntagonist of 5-HT2A/2C receptorsKnown for sedative effects
Clozapine8-Chloro-11-(4-methylpiperazinyl)-5H-dibenzo[b,e]thiazepineAntipsychotic with serotonergic activityBroad spectrum of receptor interactions

SB228357 is unique due to its specific targeting of both 5-HT2B and 5-HT2C receptors, coupled with its demonstrated inverse agonism, which differentiates it from other compounds that may not exhibit this property or target a broader range of serotonin receptors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

431.12568944 g/mol

Monoisotopic Mass

431.12568944 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5RDN2E8E97

Other CAS

181629-93-6

Wikipedia

SB-228357

Dates

Modify: 2023-08-15
1: Hutcheson JD, Ryzhova LM, Setola V, Merryman WD. 5-HT(2B) antagonism arrests non-canonical TGF-β1-induced valvular myofibroblast differentiation. J Mol Cell Cardiol. 2012 Nov;53(5):707-14. doi: 10.1016/j.yjmcc.2012.08.012. PubMed PMID: 22940605; PubMed Central PMCID: PMC3472096.
2: Bromidge SM, Dabbs S, Davies DT, Davies S, Duckworth DM, Forbes IT, Gaster LM, Ham P, Jones GE, King FD, Mulholland KR, Saunders DV, Wyman PA, Blaney FE, Clarke SE, Blackburn TP, Holland V, Kennett GA, Lightowler S, Middlemiss DN, Trail B, Riley GJ, Wood MD. Biarylcarbamoylindolines are novel and selective 5-HT(2C) receptor inverse agonists: identification of 5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]- 5-pyridyl]carbamoyl]-6-trifluoromethylindoline (SB-243213) as a potential antidepressant/anxiolytic agent. J Med Chem. 2000 Mar 23;43(6):1123-34. PubMed PMID: 10737744.
3: Reavill C, Kettle A, Holland V, Riley G, Blackburn TP. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist. Br J Pharmacol. 1999 Feb;126(3):572-4. PubMed PMID: 10188965; PubMed Central PMCID: PMC1565856.

Explore Compound Types